molecular formula C8H9FO2 B13338631 6-Fluoro-7-hydroxyspiro[2.5]oct-6-en-5-one

6-Fluoro-7-hydroxyspiro[2.5]oct-6-en-5-one

Cat. No.: B13338631
M. Wt: 156.15 g/mol
InChI Key: QEQFMWPWHMCMPN-UHFFFAOYSA-N
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Description

6-Fluoro-7-hydroxyspiro[2.5]oct-6-en-5-one is a synthetic organic compound characterized by a spirocyclic structure. The compound features a fluorine atom at the 6th position and a hydroxyl group at the 7th position on the spiro[2.5]oct-6-en-5-one core. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-hydroxyspiro[2.5]oct-6-en-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced at the 6th position using a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Hydroxylation: The hydroxyl group is introduced at the 7th position through a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-hydroxyspiro[2.5]oct-6-en-5-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo reduction reactions, such as the reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative

    Reduction: Formation of an alcohol derivative

    Substitution: Formation of various substituted spirocyclic compounds

Scientific Research Applications

6-Fluoro-7-hydroxyspiro[2.5]oct-6-en-5-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-7-hydroxyspiro[2.5]oct-6-en-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to altered cellular functions.

    Receptor Binding: Binding to specific receptors on the cell surface, triggering downstream signaling cascades.

    DNA Interaction: Interacting with DNA to modulate gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-7-hydroxyspiro[2.5]oct-6-en-5-one: Unique due to its specific spirocyclic structure and functional groups.

    6-Fluoro-7-hydroxyspiro[3.5]oct-6-en-5-one: Similar structure but with a different ring size, leading to distinct chemical properties.

    6-Fluoro-7-hydroxyspiro[2.4]oct-6-en-5-one: Variation in the ring size and position of functional groups, affecting its reactivity and applications.

Uniqueness

This compound stands out due to its specific combination of a fluorine atom and a hydroxyl group on a spirocyclic core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H9FO2

Molecular Weight

156.15 g/mol

IUPAC Name

6-fluoro-5-hydroxyspiro[2.5]oct-5-en-7-one

InChI

InChI=1S/C8H9FO2/c9-7-5(10)3-8(1-2-8)4-6(7)11/h10H,1-4H2

InChI Key

QEQFMWPWHMCMPN-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(=C(C(=O)C2)F)O

Origin of Product

United States

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